2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one
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Overview
Description
2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one is a heterocyclic compound that features both furan and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one typically involves the reaction of furan-2-carbaldehyde with hydrazine derivatives under specific conditions. One common method involves the condensation of furan-2-carbaldehyde with 4-methyl-1H-pyrimidin-6-one hydrazone in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with biomolecules is a key factor in its activity .
Comparison with Similar Compounds
2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one can be compared with other similar compounds, such as:
2-[2-(furan-2-ylmethylidene)hydrazinyl]methyl]pentanedinitrile: This compound also features a furan ring and exhibits similar biological activities.
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile: Another furan derivative with potential antimicrobial properties.
The uniqueness of this compound lies in its specific combination of furan and pyrimidine rings, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
90916-79-3 |
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Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N4O2/c1-7-5-9(15)13-10(12-7)14-11-6-8-3-2-4-16-8/h2-6H,1H3,(H2,12,13,14,15) |
InChI Key |
YZMFOBBCRBZZMU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C\C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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